molecular formula C25H21N3O3 B11010361 N-[4-(benzyloxy)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-[4-(benzyloxy)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B11010361
M. Wt: 411.5 g/mol
InChI Key: GELUJJJXDADCFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic small molecule characterized by a pyridazinone core substituted with a phenyl group at position 3 and an acetamide linker connected to a 4-(benzyloxy)phenyl moiety.

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C25H21N3O3/c29-24(17-28-25(30)16-15-23(27-28)20-9-5-2-6-10-20)26-21-11-13-22(14-12-21)31-18-19-7-3-1-4-8-19/h1-16H,17-18H2,(H,26,29)

InChI Key

GELUJJJXDADCFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Pyridazinone-Acetic Acid Intermediate

The pyridazinone core is functionalized with an acetic acid side chain to enable subsequent amide coupling. A representative protocol involves:

  • Alkylation of 3-Phenyl-6-oxo-1,6-dihydropyridazine :

    • Reacting the pyridazinone with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) yields ethyl 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetate .

    • Conditions : DMF, 80°C, 12 hours.

    • Yield : 68–72%.

  • Saponification of the Ester :

    • Hydrolysis of the ethyl ester using NaOH in ethanol/water (1:1) produces 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid .

    • Conditions : Reflux, 4 hours.

    • Yield : 85–90%.

Amide Bond Formation with 4-(Benzyloxy)aniline

The acetic acid derivative is coupled with 4-(benzyloxy)aniline using carbodiimide-based reagents:

  • Activation of the Carboxylic Acid :

    • 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) to form an active ester.

  • Nucleophilic Attack by 4-(Benzyloxy)aniline :

    • Addition of 4-(benzyloxy)aniline to the reaction mixture facilitates amide bond formation.

    • Conditions : Room temperature, 24 hours under nitrogen.

    • Yield : 60–65%.

Optimization Strategies for Improved Efficiency

Solvent and Base Selection

  • Solvent : DCM and DMF are preferred for their ability to dissolve both polar and non-polar intermediates.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl generated during coupling, preventing side reactions.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates acyl transfer in EDC/HOBt-mediated couplings, improving yields by 10–15%.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • Recrystallization : Methanol/water mixtures enhance purity (>98% by HPLC).

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, pyridazinone-H), 7.65–7.25 (m, 10H, aromatic), 5.12 (s, 2H, OCH₂Ph), 4.52 (s, 2H, CH₂CO).

  • LC-MS : m/z 411.5 [M+H]⁺.

  • IR : 1650 cm⁻¹ (amide C=O), 1680 cm⁻¹ (pyridazinone C=O).

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

  • Advantage : Reduces reaction time from 24 hours to 30 minutes.

  • Conditions : 100°C, 300 W, DMF solvent.

  • Yield : 70% (vs. 65% conventional).

Solid-Phase Synthesis

  • Resin : Wang resin-bound 4-(benzyloxy)aniline enables stepwise assembly, simplifying purification.

  • Yield : 55% (lower due to resin loading limitations).

Challenges and Troubleshooting

  • Low Coupling Efficiency :

    • Cause : Incomplete activation of the carboxylic acid.

    • Solution : Use fresh EDC/HOBt and ensure anhydrous conditions.

  • Byproduct Formation :

    • N-Acylation of Pyridazinone Nitrogen : Minimized by using stoichiometric HOBt.

Scalability and Industrial Relevance

  • Batch Size : 100 g-scale reactions achieve 60% yield with >95% purity.

  • Cost Drivers : EDC/HOBt reagents account for 70% of raw material costs.

  • Green Chemistry Alternatives : Enzymatic coupling (e.g., lipase B) reduces waste but yields 40–45%.

Recent Advancements (2023–2025)

  • Photoredox Catalysis : Visible light-mediated coupling reduces reliance on carbodiimides, yielding 75%.

  • Flow Chemistry : Continuous flow systems enhance reproducibility for GMP production .

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various derivatives.

    Reduction: Reduction reactions may yield reduced forms of the compound.

    Substitution: Substitution reactions can occur at the phenyl or pyridazinone ring.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium methoxide).

Major Products::
  • Oxidation may lead to hydroxylated or carboxylated derivatives.
  • Reduction can yield the corresponding amine or alcohol forms.
  • Substitution reactions may result in halogenated or alkylated products.

Scientific Research Applications

    Medicine: Investigated for potential pharmaceutical applications due to its structural features.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological targets.

Mechanism of Action

  • The compound’s mechanism of action remains an active area of research.
  • It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Overview of Structural Analogs

Compound Name Pyridazine Substituent Acetamide Substituent Molecular Formula Molecular Weight Key Features
Target Compound 3-phenyl 4-(benzyloxy)phenyl C₂₅H₂₁N₃O₃* 411.46* High lipophilicity due to benzyloxy group
2-(3-(furan-2-yl)-6-oxopyridazin-1-yl)-N-(4-methoxybenzyl)acetamide 3-(furan-2-yl) 4-methoxybenzyl C₁₈H₁₇N₃O₄ 339.3 Heterocyclic furan enhances π-π interactions
N-[4-(acetylamino)phenyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide 3-(2-fluoro-4-methoxyphenyl) 4-(acetylamino)phenyl C₂₁H₁₉FN₄O₄ 410.4 Fluorine and methoxy improve metabolic stability
N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide 3-(4-fluorophenyl) 4-acetamidophenyl C₂₀H₁₆FN₃O₃ 365.4 Halogen substitution enhances electronegativity
2-methyl-N-(6-methylpyridin-2-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide 3-phenyl 2-(tert-butyl)phenyl C₂₁H₂₄N₄O₂* 376.45* Steric bulk from tert-butyl may limit binding

*Calculated based on structural data.

Substituent Effects on Physicochemical Properties

  • Benzyloxy vs. Methoxy Groups : The target compound’s 4-(benzyloxy)phenyl group contributes to higher lipophilicity (predicted logP ~4.8) compared to the 4-methoxybenzyl substituent in ’s analog (logP ~3.5), which may influence membrane permeability .
  • For example, the 4-fluorophenyl analog () has a molecular weight of 365.4, lower than the target compound, suggesting improved solubility .
  • Steric Bulk : The tert-butyl group in ’s compound increases steric hindrance, which could reduce binding affinity to flat enzymatic pockets compared to the target compound’s planar benzyloxy group .

Biological Activity

N-[4-(benzyloxy)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Structural Features

The compound features several key structural elements:

  • Benzyloxy group : Enhances lipophilicity and may aid in binding to biological targets.
  • Phenyl ring : Contributes to the overall stability and interaction with enzymes.
  • Pyridazine moiety : Known for its reactivity and ability to participate in various biochemical interactions.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Effects : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural similarity to other known anticancer agents indicates potential efficacy against various cancer types.
  • Acetylcholinesterase Inhibition : The compound is hypothesized to inhibit acetylcholinesterase, an enzyme crucial for neurotransmission. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's.
  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for key enzymes involved in neurodegenerative processes, supporting the hypothesis that this compound may exhibit similar properties.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding to Enzymes : The pyridazine ring facilitates interactions with specific enzymes, potentially altering their activity and influencing various metabolic pathways.
  • Modulation of Signaling Pathways : By interacting with receptors or enzymes, this compound may activate or inhibit signaling pathways critical for cellular function and homeostasis.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the pyridazine core through cyclization reactions.
  • Introduction of the benzyloxy group via nucleophilic substitution.
  • Acetylation to yield the final product.

Optimizing reaction conditions is crucial for achieving high yields and purity of the compound.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

Anticancer Activity

A study demonstrated that derivatives with similar structural components showed significant anticancer activity against various cell lines, suggesting that this compound could be further explored in oncology research.

Neuroprotective Effects

Research into related compounds indicated strong MAO-B inhibitory activity, which is beneficial in treating Parkinson's disease. The findings suggest that this compound may also have neuroprotective effects worth investigating further .

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Acetyl-2-methylpyridazinoneContains a pyridazinone coreAnticancer activity
4-(N-acetylanilino)pyrimidinePyrimidine ring with an aniline substituentAntimicrobial properties
2-(Phenylethynyl)pyridineEthynyl group on a pyridine ringAntiviral activity

This compound stands out due to its unique combination of structural elements that enhance its pharmacological profile compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-[4-(benzyloxy)phenyl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the pyridazinone core via reflux with K₂CO₃ in methanol (e.g., for pyridazinone derivatives, yields ~46–99%) .
  • Acetylation : Reaction of intermediates with ethyl bromoacetate or acetyl chloride to introduce the acetamide group (yields vary: 10–99.9% depending on substituents) .
  • Purification : Column chromatography or recrystallization in ethanol/acetic acid to isolate the final product .
    • Optimization : Lower yields (e.g., 10% for bromophenyl derivatives) suggest sensitivity to steric hindrance; adjusting stoichiometry or solvent polarity (e.g., DMF for better solubility) may improve efficiency .

Q. How is the compound characterized for structural confirmation and purity?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyridazinone carbonyl at δ ~165–170 ppm, benzyloxy protons at δ ~4.9–5.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What initial biological screening models are used for this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Testing against kinases or phosphodiesterases due to structural similarity to pyridazinone-based inhibitors (IC₅₀ determination via fluorometric assays) .
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction yields be optimized for low-yield intermediates (e.g., bromophenyl derivatives)?

  • Troubleshooting Strategies :

  • Catalysis : Use of Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings to introduce aryl groups efficiently .
  • Solvent Effects : Switching from methanol to DMF or THF to enhance solubility of bulky intermediates .
  • Temperature Control : Slow addition of reagents (e.g., Lawesson’s reagent for thioamide formation) at 0–5°C to minimize side reactions .

Q. What mechanistic insights exist for its anti-inflammatory activity?

  • Pathway Analysis :

  • COX-2 Inhibition : Molecular docking studies suggest interaction with cyclooxygenase-2’s hydrophobic pocket (ΔG ≈ -9.2 kcal/mol) .
  • NF-κB Modulation : Western blotting shows reduced p65 phosphorylation in LPS-stimulated macrophages (dose-dependent suppression at 10–50 µM) .

Q. How does structural modification (e.g., halogen substitution) affect bioactivity?

  • Comparative Data :

SubstituentTarget Activity (IC₅₀)Solubility (logP)
-BrCOX-2: 12 µM3.8
-OCH₃PDE4: 8 µM2.1
-FAntimicrobial: MIC 16 µg/mL2.5
  • Trends : Electron-withdrawing groups (e.g., -Br) enhance enzyme affinity but reduce solubility; methoxy improves pharmacokinetics .

Q. What strategies resolve discrepancies in biological activity across studies?

  • Case Study : Conflicting COX-2 inhibition data (IC₅₀ = 12 µM vs. 25 µM):

  • Assay Variability : Differences in enzyme sources (recombinant vs. cell lysate) and cofactor concentrations .
  • Compound Stability : HPLC-MS monitoring reveals degradation in DMSO stock solutions after 48 hours; fresh preparation is critical .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction atmosphere (N₂ vs. air) for oxidation-sensitive intermediates .
  • Data Validation : Triplicate runs for biological assays with positive controls (e.g., celecoxib for COX-2) .
  • Computational Support : MD simulations (AMBER/CHARMM) to predict binding modes and guide SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.